molecular formula C9H10ClNO3 B14865211 Methyl 4-(chloromethyl)-6-methoxypyridine-2-carboxylate CAS No. 1256808-35-1

Methyl 4-(chloromethyl)-6-methoxypyridine-2-carboxylate

Cat. No.: B14865211
CAS No.: 1256808-35-1
M. Wt: 215.63 g/mol
InChI Key: HXOAFZUAMKDVTA-UHFFFAOYSA-N
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Description

Methyl 4-(chloromethyl)-6-methoxypyridine-2-carboxylate is an organic compound belonging to the pyridine family This compound is characterized by a pyridine ring substituted with a chloromethyl group at the 4-position, a methoxy group at the 6-position, and a carboxylate ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chloromethyl)-6-methoxypyridine-2-carboxylate typically involves the chloromethylation of a pyridine derivative. One common method is the reaction of 4-methyl-6-methoxypyridine-2-carboxylate with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃). The reaction is carried out under acidic conditions to facilitate the electrophilic substitution at the 4-position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(chloromethyl)-6-methoxypyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed:

  • Substituted pyridine derivatives from nucleophilic substitution.
  • Aldehydes or carboxylic acids from oxidation.
  • Alcohols from reduction.

Mechanism of Action

The mechanism of action of Methyl 4-(chloromethyl)-6-methoxypyridine-2-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The methoxy and ester groups may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: Methyl 4-(chloromethyl)-6-methoxypyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both electron-donating (methoxy) and electron-withdrawing (chloromethyl and ester) groups on the pyridine ring allows for versatile chemical transformations and applications in various fields .

Properties

CAS No.

1256808-35-1

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

methyl 4-(chloromethyl)-6-methoxypyridine-2-carboxylate

InChI

InChI=1S/C9H10ClNO3/c1-13-8-4-6(5-10)3-7(11-8)9(12)14-2/h3-4H,5H2,1-2H3

InChI Key

HXOAFZUAMKDVTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)C(=O)OC)CCl

Origin of Product

United States

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